4-Acétoxy-4'-isopropoxybenzophénone

Vue d'ensemble

Description

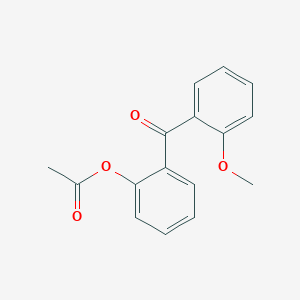

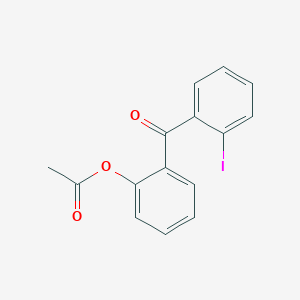

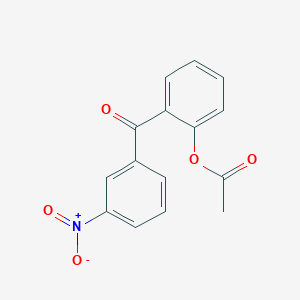

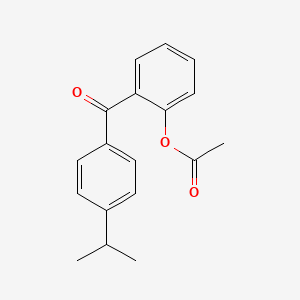

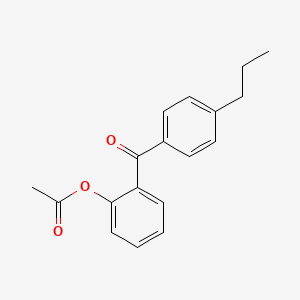

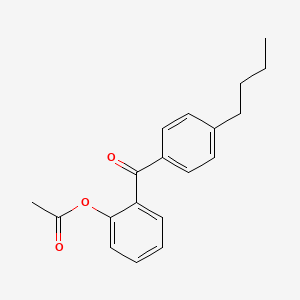

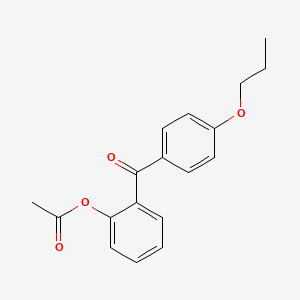

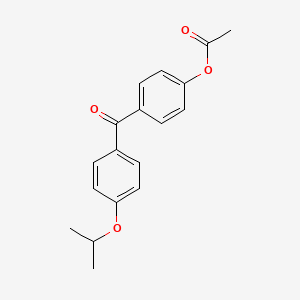

4-Acetoxy-4’-isopropoxybenzophenone is a chemical compound with the molecular formula C18H18O4 . It is used in various chemical reactions and has a molecular weight of 298.33 .

Physical And Chemical Properties Analysis

4-Acetoxy-4’-isopropoxybenzophenone has a molecular weight of 298.33 . Other specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Synthèse de polybenzoxazoles thermotropes

4-Acétoxy-4'-isopropoxybenzophénone : est utilisé dans la synthèse de polybenzoxazoles thermotropes, des polymères connus pour leur stabilité thermique exceptionnelle et leurs propriétés mécaniques. Ces matériaux sont précieux pour la création de fibres haute performance pour des applications exigeant une résistance aux températures extrêmes .

Études cinétiques en chimie des polymères

Le composé joue un rôle dans les études cinétiques, en particulier dans la compréhension de la synthèse de l'acide 4-acétoxybenzoïque. Ces études sont cruciales pour développer de nouveaux matériaux polymères aux propriétés spécifiques, telles qu'une durabilité ou une biodégradabilité améliorées .

Développement de réactifs d'iode hypervalent

Les chercheurs ont utilisé la This compound dans le développement de nouvelles méthodes pour préparer des 5(4H)-oxazolones substituées en position 4-acétoxy par oxydation directe des N-benzoylamino-acides à l'aide d'iode hypervalent. Cette approche est efficace et économique pour la synthèse de dérivés d'amino-acides substitués quaternaires .

Tests pharmaceutiques

Ce produit chimique est également utilisé comme étalon de référence dans les tests pharmaceutiques pour garantir l'exactitude et la fiabilité des résultats analytiques. Il contribue au processus de contrôle qualité de la fabrication des médicaments .

Intermédiaires de synthèse organique

Dans le domaine de la chimie organique synthétique, la This compound sert d'intermédiaire pour la synthèse de divers composés organiques. Son rôle est essentiel dans la création de molécules complexes qui peuvent être utilisées en chimie médicinale et en science des matériaux .

Applications dans l'industrie cosmétique

Les dérivés de benzophénone, y compris la This compound, sont largement utilisés dans l'industrie cosmétique. Ils fonctionnent comme des filtres UV, protégeant les produits des effets nocifs du soleil, ce qui prolonge leur durée de conservation et préserve leur qualité.

Safety and Hazards

Orientations Futures

While specific future directions for 4-Acetoxy-4’-isopropoxybenzophenone are not mentioned in the search results, related compounds such as 4-acetoxy substituted 5 (4 H )-oxazolones have been synthesized for the preparation of quaternary substituted amino acid derivatives . This suggests potential future applications in the synthesis of complex organic compounds.

Mécanisme D'action

Target of Action

Pharmacokinetics

It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Specific studies on how environmental factors influence the action of 4-acetoxy-4’-isopropoxybenzophenone are currently lacking .

Analyse Biochimique

Biochemical Properties

4-Acetoxy-4’-isopropoxybenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 4-Acetoxy-4’-isopropoxybenzophenone on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Acetoxy-4’-isopropoxybenzophenone can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 4-Acetoxy-4’-isopropoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, 4-Acetoxy-4’-isopropoxybenzophenone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The effects of 4-Acetoxy-4’-isopropoxybenzophenone can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions; however, it may undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 4-Acetoxy-4’-isopropoxybenzophenone can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 4-Acetoxy-4’-isopropoxybenzophenone vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of 4-Acetoxy-4’-isopropoxybenzophenone can cause oxidative stress, inflammation, and tissue damage in animal models . It is essential to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

4-Acetoxy-4’-isopropoxybenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Acetoxy-4’-isopropoxybenzophenone, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases and UDP-glucuronosyltransferases . These metabolic pathways play a crucial role in the detoxification and elimination of 4-Acetoxy-4’-isopropoxybenzophenone from the body.

Transport and Distribution

The transport and distribution of 4-Acetoxy-4’-isopropoxybenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4-Acetoxy-4’-isopropoxybenzophenone can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments .

Subcellular Localization

4-Acetoxy-4’-isopropoxybenzophenone exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, 4-Acetoxy-4’-isopropoxybenzophenone can be transported to other subcellular compartments, such as the nucleus and mitochondria, where it may exert additional effects on cellular processes .

Propriétés

IUPAC Name |

[4-(4-propan-2-yloxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12(2)21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQLCPYHKYSZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641710 | |

| Record name | 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-68-0 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.